- A metal-free approach for transamidation of amides with amines in aqueous media, Tetrahedron Letters, 2015, 56(33), 4775-4779

Cas no 94-62-2 (Piperine)

Piperine is a bioavailable alkaloid derived from Piper nigrum L., offering enhanced absorption rates and increased efficacy in formulations. Its key advantages include improved solubility, thermal stability, and reduced degradation, making it an attractive ingredient for pharmaceuticals, nutraceuticals, and cosmetic applications requiring sustained release properties.

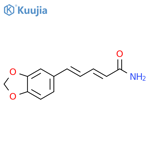

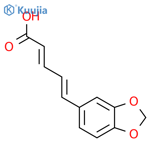

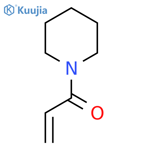

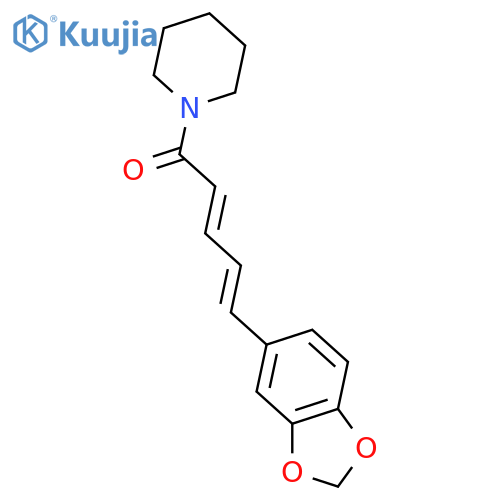

Piperine structure

商品名:Piperine

Piperine 化学的及び物理的性質

名前と識別子

-

- Piperine

- N-PIPEROYLPIPERIDIN

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine

- FEMA 2909

- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE

- 1-PIPERONYLPIPERIDINE

- 1-PIPEROYLPIPERIDINE

- 1-PIPERYLPIPERIDINE

- Piperin

- PIPERINE(P)

- PIPERINE(P) PrintBack

- PIPERINE(RG)

- (E,E)-1-Piperoylpiperidine

- Bioperine

- PIPERLINE

- Piperylpiperidine

- trans,trans-1-piperoylpiperidine

- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- black pepper extract, peperine

- Piperoylpiperidine

- FEMA No. 2909

- N-[(E,E)-Piperoyl]piperidine

- Piperidine, 1-piperoyl-, (E,E)-

- Piperine (aliphatic)

- 1-Piperoylpiperidine, (E,E)-

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine

- N-(E,E)-piperoyl-piperidine

- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

- U71XL721QK

- MXXWOMGUGJBKIW-YPCII

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)

- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)

- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)

- Piperidine, 1-piperoyl-, (E,E)- (8CI)

- Piperine (6CI)

- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide

- Bioperin

- NSC 21727

- Pepper oil

- N-((E,E)-piperoyl)piperidine

- MLS002473213

- SMR001548271

- PIPERINE, 97% [94-62-2]

- PIPERINE, 99% [94-62-2]

- MLS002153830

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine

- SMR000112278

- MLSMR

- 1-Piperoylpiperidine; (2E,4E)-form

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- 1-Piperoyl-piperidine

- MLS006011979

- Piperine98%

-

- MDL: MFCD00005839

- インチ: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+

- InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N

- ほほえんだ: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O

- BRN: 90741

計算された属性

- せいみつぶんしりょう: 285.136493g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 285.136493g/mol

- 単一同位体質量: 285.136493g/mol

- 水素結合トポロジー分子極性表面積: 38.8Ų

- 重原子数: 21

- 複雑さ: 412

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- ぶんしりょう: 285.34

じっけんとくせい

- 色と性状: White powder

- 密度みつど: 1.0864 (rough estimate)

- ゆうかいてん: 128.0 to 133.0 deg-C

- ふってん: 498.524°C at 760 mmHg

- フラッシュポイント: 255.3±27.3 °C

- 屈折率: 1.5400 (estimate)

- ようかいど: 0.04g/l

- すいようせい: 40 mg/L (18 ºC)

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 38.77000

- LogP: 2.93510

- FEMA: 2909

- 酸性度係数(pKa): 12.22(at 18℃)

- かんど: 光、湿度、空気に敏感

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- マーカー: 7472

- ようかいせい: ほとんど水に溶けず、エタノール、ベンゼン、酢酸に溶ける。

Piperine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- WGKドイツ:3

- 危険カテゴリコード: R21/22

- セキュリティの説明: S22-S24/25-S36/37

- RTECS番号:TN2321500

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R21/22

Piperine 税関データ

- 税関コード:2939999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Piperine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815922-25g |

Piperine |

94-62-2 | 97% | 25g |

¥538.00 | 2022-09-01 | |

| abcr | AB118603-25 g |

Piperine, 98%; . |

94-62-2 | 98% | 25 g |

€131.00 | 2023-07-20 | |

| abcr | AB118603-100 g |

Piperine, 98%; . |

94-62-2 | 98% | 100 g |

€333.00 | 2023-07-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30603-100g |

Piperine |

94-62-2 | BR,98% | 100g |

¥1400.00 | 2022-01-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0460-5g |

Piperine |

94-62-2 | 97.0%(LC&N) | 5g |

¥545.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 293643-5G |

Piperine, 98% |

94-62-2 | 98% | 5G |

¥ 266 | 2022-04-26 | |

| Enamine | EN300-7392817-0.05g |

(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |

94-62-2 | 95% | 0.05g |

$19.0 | 2023-07-07 | |

| Key Organics Ltd | AS-17442-10MG |

Piperine |

94-62-2 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| TargetMol Chemicals | T3002-100mg |

Piperine |

94-62-2 | 100% | 100mg |

¥ 99 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011675-20mg |

Piperine |

94-62-2 | 20mg |

¥95 | 2024-07-19 |

Piperine 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Catecholborane

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

リファレンス

- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides, Synlett, 1994, (8), 607-8

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway, European Journal of Medicinal Chemistry, 2020, 199,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane

リファレンス

- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction, Chinese Chemical Letters, 2004, 15(6), 631-634

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine

リファレンス

- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs, Tetrahedron Letters, 2000, 41(15), 2667-2670

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt

リファレンス

- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction, Canadian Journal of Chemistry, 2004, 82(5), 622-630

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

リファレンス

- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family, Journal of the Chemical Society, 2001, (19), 2393-2397

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane

リファレンス

- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides, Tetrahedron, 2000, 56(10), 1369-1377

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

リファレンス

- Chemoselective α,β-Dehydrogenation of Saturated Amides, Angewandte Chemie, 2019, 58(2), 447-451

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt

リファレンス

- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

リファレンス

- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C

リファレンス

- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C

リファレンス

- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

リファレンス

- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition, Asian Journal of Organic Chemistry, 2022, 11(9),

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

リファレンス

- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System, ChemCatChem, 2023, 15(10),

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

リファレンス

- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases, Tetrahedron, 2008, 64(49), 11129-11135

ごうせいかいろ 20

Piperine Raw materials

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide

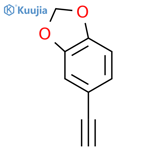

- 5-Ethynylbenzod1,3dioxole

- 3,4-(Methylenedioxy)cinnamic acid, pred.trans

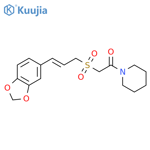

- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-

- (E)-3,4-Methylenedioxycinnamaldehyde

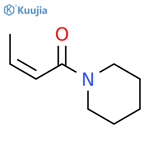

- 1-(piperidin-1-yl)prop-2-en-1-one

- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-

- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-

- (Triphenylphosphoranylidene)ketene

- (E,E)-Piperic Acid

- 1-(1-Oxobut-2-enyl)piperidine

- 1-(Bromoacetyl)piperidine

- piperidin-2-one

Piperine Preparation Products

Piperine 関連文献

-

Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720

-

Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147

-

Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884

-

Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015

-

Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022

-

Ting-Ting Huang,Pan-Pan Gu,Ting Zheng,Ling-Shan Gou,Yao-Wu Liu Food Funct. 2022 13 242

-

Vishal Sharad Chaudhari,Aishwarya Jala,Upadhyayula Suryanarayana Murty,Roshan M. Borkar,Subham Banerjee Anal. Methods 2022 14 834

-

Mousumi Dutta,Arnab Kumar Ghosh,Prachi Mishra,Garima Jain,Vinod Rangari,Aindrila Chattopadhyay,Tridib Das,Debajit Bhowmick,Debasish Bandyopadhyay Food Funct. 2014 5 2252

-

Weiyun Zhang,Qianwang Zheng,Mingyue Song,Jie Xiao,Yong Cao,Qingrong Huang,Chi-Tang Ho,Muwen Lu Food Funct. 2021 12 8867

-

Sanchari Debnath,Jhili Mishra New J. Chem. 2020 44 8317

94-62-2 (Piperine) 関連製品

- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)

- 23887-46-9(Cinepazide)

- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)

- 591-95-7(1,2-Pentadiene)

- 2373-80-0(3,4-Methylenedioxycinnamic acid)

- 23434-88-0(Tetrahydropiperine)

- 2444-46-4(Nonivamide)

- 94-62-2(Piperine)

- 19408-84-5(Dihydrocapsaicin)

- 26472-00-4(Methylcyclopentadiene dimer)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94-62-2)Piperine

清らかである:99%

はかる:100g

価格 ($):282.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:94-62-2)Piperine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ